2,2,5,6-Tetramethylhept-4-en-3-one
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Overview
Description
2,2,5,6-Tetramethylhept-4-en-3-one is an organic compound with the molecular formula C11H20O It is a ketone with a unique structure characterized by the presence of multiple methyl groups and a double bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,5,6-Tetramethylhept-4-en-3-one can be achieved through several methods. One common approach involves the aldol condensation of suitable precursors, followed by dehydration to form the desired enone structure. The reaction typically requires a base catalyst, such as sodium hydroxide, and is conducted under controlled temperature conditions to ensure the formation of the enone.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Catalysts and solvents are carefully selected to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2,2,5,6-Tetramethylhept-4-en-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the enone to saturated ketones or alcohols.
Substitution: The methyl groups and the double bond provide sites for substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenation reactions can be carried out using halogens like chlorine or bromine under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or saturated ketones.
Scientific Research Applications
2,2,5,6-Tetramethylhept-4-en-3-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism by which 2,2,5,6-Tetramethylhept-4-en-3-one exerts its effects involves interactions with specific molecular targets. The enone structure allows it to participate in Michael addition reactions, where nucleophiles add to the β-carbon of the enone. This reactivity is crucial for its role in various chemical and biological processes.
Comparison with Similar Compounds
Similar Compounds
2,2,6,6-Tetramethyl-3,5-heptanedione: This compound is structurally similar but lacks the double bond present in 2,2,5,6-Tetramethylhept-4-en-3-one.
2,2,6,6-Tetramethylheptane-3,5-dione: Another related compound with a different arrangement of functional groups.
Uniqueness
This compound is unique due to its enone structure, which imparts distinct reactivity and potential applications. The presence of multiple methyl groups and a double bond differentiates it from other similar compounds and contributes to its versatility in chemical synthesis and research.
Properties
CAS No. |
89374-87-8 |
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Molecular Formula |
C11H20O |
Molecular Weight |
168.28 g/mol |
IUPAC Name |
2,2,5,6-tetramethylhept-4-en-3-one |
InChI |
InChI=1S/C11H20O/c1-8(2)9(3)7-10(12)11(4,5)6/h7-8H,1-6H3 |
InChI Key |
RRRKPAKSMLVRFS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=CC(=O)C(C)(C)C)C |
Origin of Product |
United States |
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